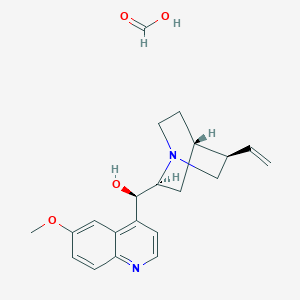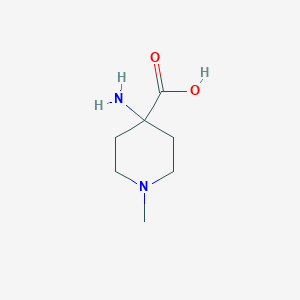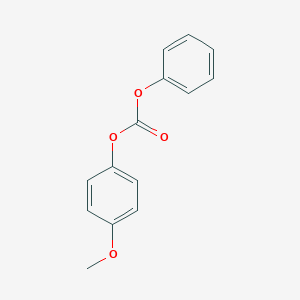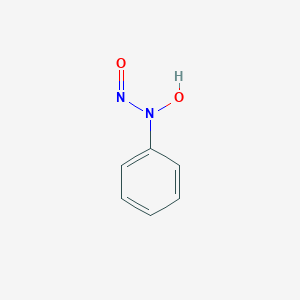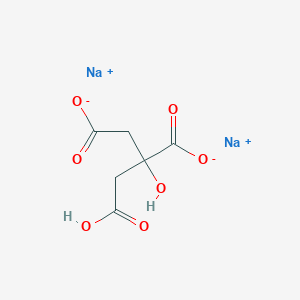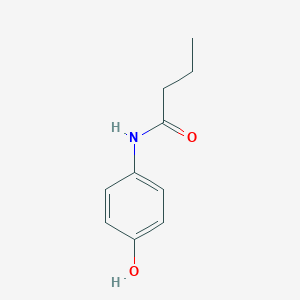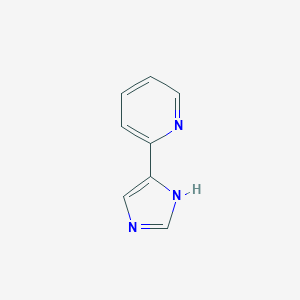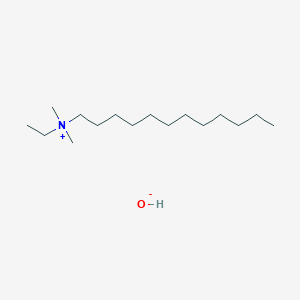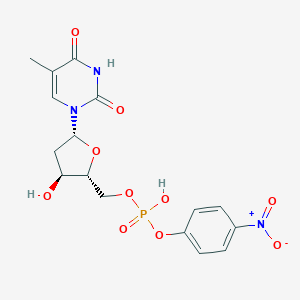
p-Nitrophenyl thymidine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) is a synthetic compound that has been widely used in scientific research for its ability to mimic natural nucleotides. It is a modified form of thymidine, a building block of DNA, with a nitrophenyl group attached to the 5' position of the sugar ring. This modification allows for easy detection and quantification of the compound, making it a useful tool for studying DNA synthesis and repair.
Applications De Recherche Scientifique
Affinity for Phosphodiesterases
- p-Nitrophenyl esters of thymidine phosphates, including p-Nitrophenyl thymidine 5'-monophosphate, demonstrate significant affinity for phosphodiesterases. Research indicates that such compounds can act as competitive inhibitors for snake venom phosphodiesterase and spleen phosphodiesterase, impacting the enzyme's hydrolysis ability (Jones, Niwas, Tanaka, & Walker, 1986).
Substrate Recognition in Enzymatic Processes
- Studies have shown that analogs of thymidine-5'-monophosphate, including the p-nitrophenylester form, are recognized differently by various phosphohydrolases. This variance in substrate recognition can be crucial for understanding enzyme specificity and developing targeted biochemical applications (Roesler & Jastorff, 1978).
Biochemical Characterization in Biological Systems
- p-Nitrophenyl 5'-thymidine monophosphate has been used to study and characterize ecto-nucleotide pyrophosphatase/phosphodiesterase activities in various biological systems, such as rat platelets and cardiac tissues. This research is vital for understanding nucleotide hydrolysis and signaling in these systems (Fürstenau, Trentin, Barreto-Chaves, & Sarkis, 2006).
Investigation of Inhibitors for Nucleotide Pyrophosphatase/Phosphodiesterase
- Research involving p-nitrophenyl 5'-thymidine monophosphate has led to the identification and development of potent inhibitors for nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme controlling extracellular nucleotide levels. This is significant for understanding and potentially manipulating extracellular nucleotide signaling (Chang et al., 2014).
Propriétés
Numéro CAS |
16562-50-8 |
|---|---|
Nom du produit |
p-Nitrophenyl thymidine 5'-monophosphate |
Formule moléculaire |
C16H18N3O10P |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |
Clé InChI |
RWOAVOYBVRQNIZ-BFHYXJOUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Autres numéros CAS |
16562-50-8 |
Numéros CAS associés |
26886-08-8 (mono-ammonium salt) |
Synonymes |
p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



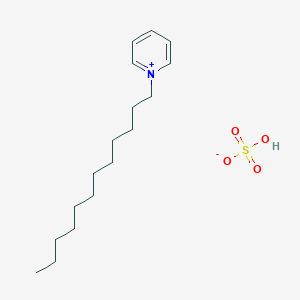
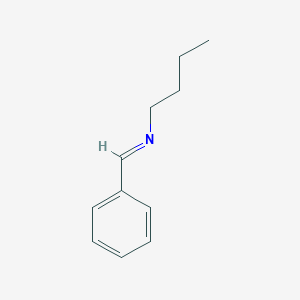
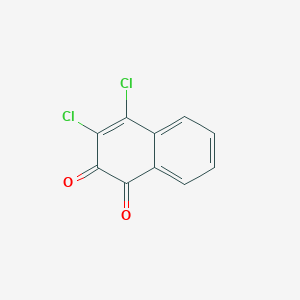
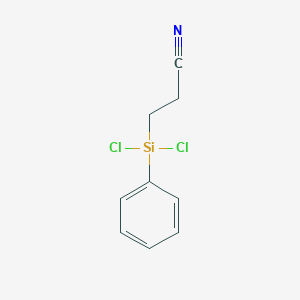
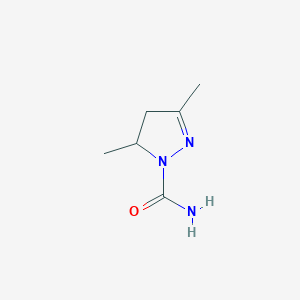
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
